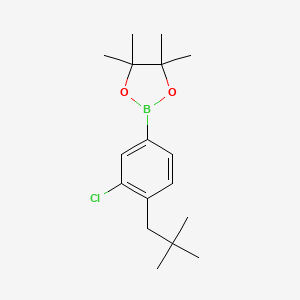![molecular formula C41H47F3N5O9P B13706370 TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” is a complex organic molecule that features a variety of functional groups and structural motifs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the uracil-1-yl moiety, followed by the introduction of the Ribf(b) group. Subsequent steps involve the incorporation of the DMT(-5) and N(iPr)2P(OCH2CH2CN)(-3) groups. The final step includes the addition of the TfaNH(-2d) group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
“TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, “TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” can be used to study enzyme interactions and cellular pathways. Its structural complexity allows for the investigation of various biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure could be exploited to design novel therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor the material’s characteristics for various applications.
Wirkmechanismus
The mechanism of action of “TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-heterocyclic carbenes: These compounds share some structural similarities and are used in various catalytic processes.
Organophosphorus compounds: These compounds have applications in organic synthesis, agriculture, and medicinal chemistry.
Uniqueness
“TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” is unique due to its combination of functional groups and structural motifs
Eigenschaften
Molekularformel |
C41H47F3N5O9P |
|---|---|
Molekulargewicht |
841.8 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C41H47F3N5O9P/c1-26(2)49(27(3)4)59(56-24-10-22-45)58-36-33(57-37(35(36)47-38(51)41(42,43)44)48-23-21-34(50)46-39(48)52)25-55-40(28-11-8-7-9-12-28,29-13-17-31(53-5)18-14-29)30-15-19-32(54-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,47,51)(H,46,50,52)/t33-,35-,36-,37-,59?/m1/s1 |
InChI-Schlüssel |
SSRAEXJTISFPEB-WEYVJJSGSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1NC(=O)C(F)(F)F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1NC(=O)C(F)(F)F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


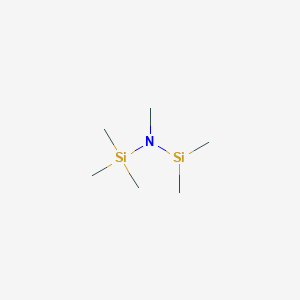
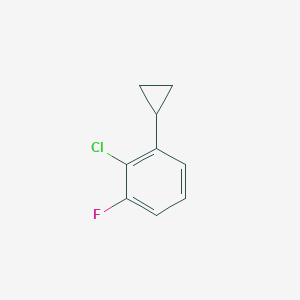
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
![14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide](/img/structure/B13706296.png)
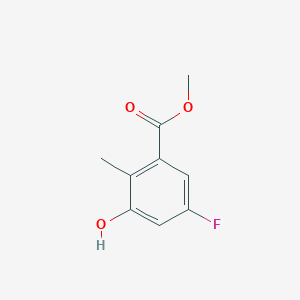
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)
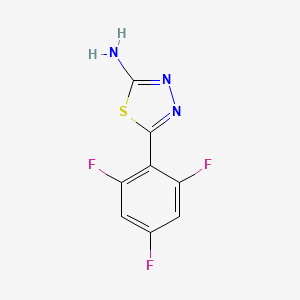
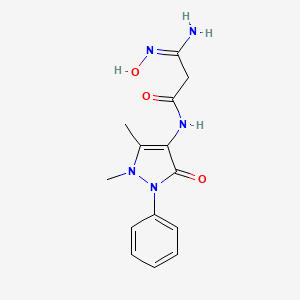
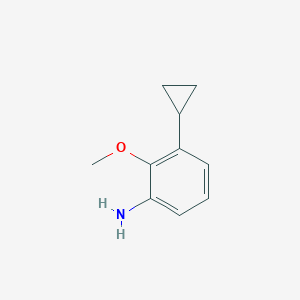
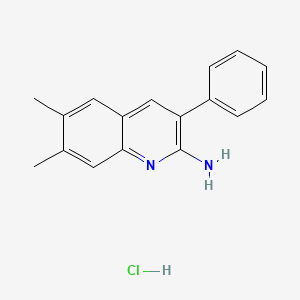
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)

